molecular formula C10H9BrO3 B14211761 4-Formylphenyl 2-bromopropanoate CAS No. 631898-96-9

4-Formylphenyl 2-bromopropanoate

Cat. No.: B14211761
CAS No.: 631898-96-9
M. Wt: 257.08 g/mol
InChI Key: GNRMKNZPQKXVNX-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-bromopropanoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylpropanoate, where the phenyl ring is substituted with a formyl group at the para position and a bromine atom at the alpha position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-bromopropanoate typically involves the esterification of 4-formylphenol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-bromopropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylpropanoates with various functional groups replacing the bromine atom.

    Oxidation: 4-Formylphenyl 2-carboxypropanoate.

    Reduction: 4-Hydroxymethylphenyl 2-bromopropanoate.

Scientific Research Applications

4-Formylphenyl 2-bromopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to synthesize derivatives with potential biological activity, such as enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2-bromopropanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid: Similar structure with a boronic acid group instead of a bromopropanoate group.

    4-Formylphenyl Acetate: Similar structure with an acetate group instead of a bromopropanoate group.

    4-Formylphenyl Propanoate: Similar structure without the bromine atom.

Uniqueness

4-Formylphenyl 2-bromopropanoate is unique due to the presence of both a formyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

631898-96-9

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

(4-formylphenyl) 2-bromopropanoate

InChI

InChI=1S/C10H9BrO3/c1-7(11)10(13)14-9-4-2-8(6-12)3-5-9/h2-7H,1H3

InChI Key

GNRMKNZPQKXVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C=O)Br

Origin of Product

United States

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